molecular formula C8H8S2Se B12563636 3,4-Dihydro-1,2,5-benzodithiaselenepine CAS No. 195209-94-0

3,4-Dihydro-1,2,5-benzodithiaselenepine

Katalognummer: B12563636
CAS-Nummer: 195209-94-0
Molekulargewicht: 247.3 g/mol
InChI-Schlüssel: FVTISOSIYDFBQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-1,2,5-benzodithiaselenepine is a heterocyclic compound that contains sulfur and selenium atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,2,5-benzodithiaselenepine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction can be carried out under catalyst-free conditions, making it an environmentally friendly approach . The reaction conditions include:

    Reactants: Benzimidazolone derivatives, isocyanides, acetone

    Solvent: Acetone

    Temperature: Room temperature

    Catalyst: None required

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and environmental benefits.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-1,2,5-benzodithiaselenepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfides and selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and selenium atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and selenoxides

    Reduction: Sulfides and selenides

    Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-1,2,5-benzodithiaselenepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity and catalytic activity.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-1,2,5-benzodithiaselenepine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfur and selenium atoms in the compound can form bonds with metal ions, affecting the function of metalloproteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains sulfur and nitrogen atoms.

    3,4-Dihydroquinoxaline: Contains nitrogen atoms in the heterocyclic ring.

    1,5-Benzodiazepine: Contains nitrogen atoms and has a similar ring structure.

Uniqueness

3,4-Dihydro-1,2,5-benzodithiaselenepine is unique due to the presence of both sulfur and selenium atoms in its structure. This combination of elements imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.

Eigenschaften

CAS-Nummer

195209-94-0

Molekularformel

C8H8S2Se

Molekulargewicht

247.3 g/mol

IUPAC-Name

3,4-dihydro-1,2,5-benzodithiaselenepine

InChI

InChI=1S/C8H8S2Se/c1-2-4-8-7(3-1)10-9-5-6-11-8/h1-4H,5-6H2

InChI-Schlüssel

FVTISOSIYDFBQO-UHFFFAOYSA-N

Kanonische SMILES

C1C[Se]C2=CC=CC=C2SS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.